molecular formula C16H17NO B13951597 6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine CAS No. 63918-74-1

6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine

Cat. No.: B13951597
CAS No.: 63918-74-1
M. Wt: 239.31 g/mol
InChI Key: GIIAIRAIQDMTFZ-UHFFFAOYSA-N
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Description

6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine is a chemical compound that belongs to the class of dibenzazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine typically involves multi-step organic reactions. Common starting materials include dibenzazepine derivatives and ethylene oxide. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Dibenzazepine: A parent compound with similar structural features.

    Carbamazepine: A well-known dibenzazepine derivative used as an anticonvulsant.

    Oxcarbazepine: Another derivative with similar therapeutic applications.

Uniqueness

6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine is unique due to its specific structural modifications, which may confer distinct chemical and biological properties. These modifications can influence its reactivity, stability, and interactions with molecular targets.

Properties

CAS No.

63918-74-1

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-(5,7-dihydrobenzo[d][2]benzazepin-6-yl)ethanol

InChI

InChI=1S/C16H17NO/c18-10-9-17-11-13-5-1-3-7-15(13)16-8-4-2-6-14(16)12-17/h1-8,18H,9-12H2

InChI Key

GIIAIRAIQDMTFZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3CN1CCO

Origin of Product

United States

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